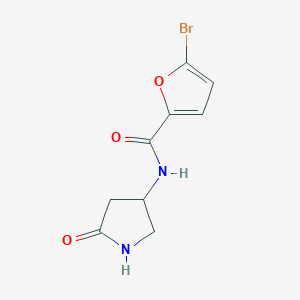![molecular formula C27H18ClN3 B2865554 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine CAS No. 1443049-86-2](/img/structure/B2865554.png)
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4’-Chloro-[1,1’-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine” is a complex organic molecule. It contains a 1,3,5-triazine ring, which is a six-membered aromatic ring with three nitrogen atoms and three carbon atoms. This triazine ring is substituted with three phenyl groups, one of which is further substituted with a 4-chlorobiphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar triazine ring and the attached phenyl rings. The 4-chlorobiphenyl substituent would add complexity to the structure. The presence of the chlorine atom would likely influence the electronic distribution and potentially the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and a chlorine atom would likely result in a relatively high molecular weight. The compound might exhibit significant non-polarity due to the presence of the aromatic rings .科学的研究の応用
Organic Synthesis and Material Science Applications
Triazine derivatives, including those structurally related to 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine, have been extensively studied for their reactivity and utility in organic synthesis. For example, the behavior of 1,2,4-triazine derivatives toward organomagnesium halides has been explored, highlighting their potential in creating a wide array of chemical structures (A. Mustafa, A. K. Mansour, H. A. Zaher, 1971). Additionally, the transformation of such compounds in the presence of alkylmagnesium halides, diazomethane, and in Mannich reactions has been documented, offering insights into their versatile reactivity (A. Mustafa, A. K. Mansour, H. Zaher, 1970).
Applications in Electronics and Photonics
Triazine derivatives have found significant applications in the electronics and photonics industries, especially in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The incorporation of triazine cores into the molecular structure of compounds used in OLEDs has been shown to improve electron mobility, reduce driving voltages, and enhance device efficiency and stability (R. A. Klenkler et al., 2008). Furthermore, triazine-based compounds have been synthesized and characterized for their potential in creating highly efficient green phosphorescent OLEDs, demonstrating the importance of triazine derivatives in the advancement of display technology (Hsiao-Fan Chen et al., 2009).
Corrosion Inhibition
The study of triazine derivatives as corrosion inhibitors for metals in acidic environments has also been reported. Such compounds exhibit promising properties in protecting metals from corrosion, which is crucial for extending the lifespan of metal components in industrial applications (M. Yadav et al., 2015).
Advanced Materials Development
Triazine derivatives have been explored for their role in the development of advanced materials, such as high-performance polymers and dendrimeric complexes. These materials have applications ranging from structural components to catalysts in chemical reactions, highlighting the versatility of triazine-based compounds in materials science (S. Uysal, Z. E. Koç, 2010).
特性
IUPAC Name |
2-[4-(4-chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18ClN3/c28-24-17-15-20(16-18-24)19-11-13-23(14-12-19)27-30-25(21-7-3-1-4-8-21)29-26(31-27)22-9-5-2-6-10-22/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREZXVNHMVSZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865471.png)
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid](/img/structure/B2865475.png)
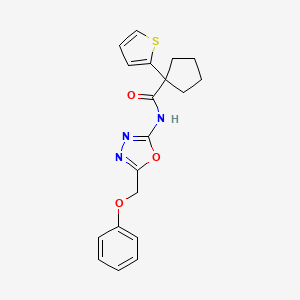
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2865478.png)
![3-(4-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2865480.png)
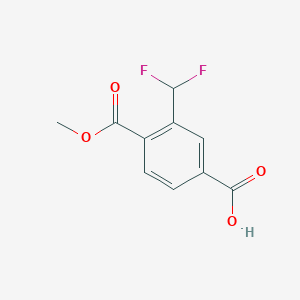
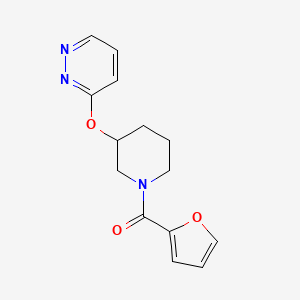
![3-butyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2865483.png)
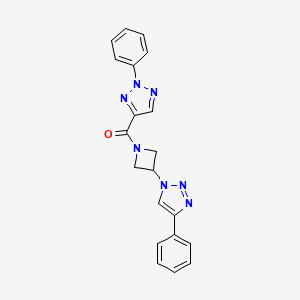
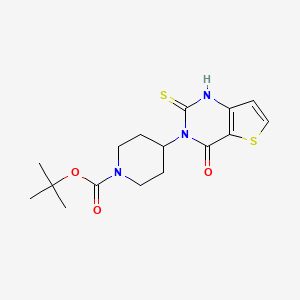
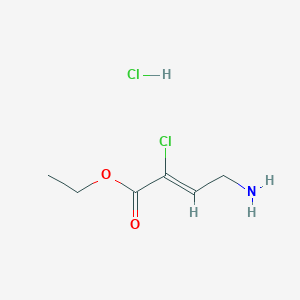
![3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2865488.png)
![(1-Benzyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2865489.png)
